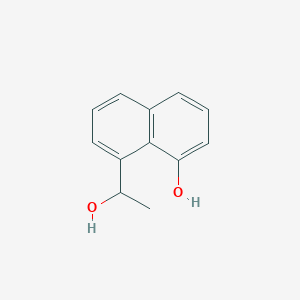

8-(1-Hydroxyethyl)-1-naphthol

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

8-(1-hydroxyethyl)naphthalen-1-ol |

InChI |

InChI=1S/C12H12O2/c1-8(13)10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8,13-14H,1H3 |

InChI Key |

QTHVOOQFTYYMAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1C(=CC=C2)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Properties :

- Research indicates that compounds similar to 8-(1-Hydroxyethyl)-1-naphthol exhibit antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems. This property is crucial in developing drugs aimed at treating conditions related to oxidative damage.

- Antimicrobial Activity :

- Pesticidal Agents :

Analytical Chemistry Applications

- Reagents in Chemical Analysis :

- Biomarkers :

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthol derivatives, including this compound, using assays that measure free radical scavenging activity. Results indicated that these compounds significantly reduced oxidative stress markers in cell cultures, suggesting their potential use in therapeutic formulations aimed at oxidative damage prevention.

Case Study 2: Pesticidal Efficacy

In a series of bioassays conducted on synthesized naphthol derivatives, several compounds demonstrated high insecticidal activity against common agricultural pests. For example, compounds derived from this compound exhibited LC50 values ranging from 0.0988 to 5.8864 mg·L−1 against diamondback moth larvae, indicating their potential as effective pest control agents .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceuticals | Antioxidant agent | Reduced oxidative stress |

| Antimicrobial agent | Inhibition of bacterial growth | |

| Agrochemicals | Insecticide precursor | High efficacy against pests |

| Analytical Chemistry | Chromogenic reagent | Detection of carbohydrates and amino acids |

Comparison with Similar Compounds

Positional Isomerism: 8- vs. 4- or 5-Substituted Derivatives

The position of the hydroxyethyl group significantly impacts chemical reactivity and photophysical properties:

- 5-(1-Hydroxyethyl)-1-naphthol: Undergoes efficient photodehydration to form quinone methides, which are reactive intermediates .

- This could enhance photodynamic activity or alter absorption spectra compared to other isomers.

Table 1: Reactivity and Photochemical Properties of Hydroxyethyl-Substituted 1-Naphthol Isomers

*Inferred from ESIPT observed in 1-naphthol derivatives at the 8-position .

Substituent Effects: Hydroxyethyl vs. Methoxy or Cyclohexyl Groups

The nature of the substituent alters physicochemical and biological properties:

- 1-Naphthol (Parent Compound) : Lacks substituents; used as a baseline for comparisons. Its thermodynamic properties (e.g., enthalpy of combustion: −5,432 kJ/mol) and tautomerism have been extensively studied .

- 7-Methoxy-2-naphthol : Demonstrates reduced antimicrobial activity compared to walrycin A (4-methoxy-1-naphthol), indicating substituent position and type influence bioactivity .

Table 2: Substituent-Driven Property Comparisons

*Predicted based on structural analogs.

Chromatographic and Crystallographic Behavior

- HPLC Separation : 1-Naphthol analogs exhibit higher retention factors (k’), selectivity (α), and resolution (Rₛ) than 2-naphthol derivatives due to favorable steric interactions with chromatographic selectors . The hydroxyethyl group at position 8 may further modulate these parameters.

- Crystal Packing: Naphthalen-1-ylmethanol (a simpler analog) forms infinite hydrogen-bonded chains parallel to the [100] direction . Introducing a hydroxyethyl group could disrupt or redirect these interactions, affecting solubility and crystallinity.

Table 3: Photodynamic Properties of Porphyrin Derivatives

*Hypothetical comparison based on structural features.

Metabolic and Toxicological Profiles

- 1-Naphthol: Not an obligate intermediate in naphthalene-induced pulmonary toxicity, but its derivatives may follow distinct metabolic pathways .

- 5-(1-Hydroxyethyl)-1-naphthol: Forms reactive quinone methides, which could pose cytotoxicity risks .

Preparation Methods

Reaction Conditions and Procedure

-

Starting Material : 8'-Hydroxy-1'-acetonaphthone (1.04 kg) is dissolved in ethanol (8.5 L).

-

Reduction : Sodium metal (131 g) is added to the solution, followed by refluxing with ethyl acetate.

-

Workup : The mixture is acidified, and the product is isolated via filtration.

Mechanistic Insights

The reaction likely proceeds through a Meerwein-Ponndorf-Verley (MPV) reduction mechanism, where ethanol acts as both the solvent and hydrogen donor. Sodium generates an alkoxide intermediate, facilitating the transfer of a hydride to the carbonyl group of the ketone, resulting in the secondary alcohol (hydroxyethyl group).

Table 1 : Key Parameters for Sodium-Mediated Reduction

| Parameter | Value |

|---|---|

| Starting Material | 8'-Hydroxy-1'-acetonaphthone |

| Solvent | Ethanol |

| Reducing Agent | Sodium |

| Temperature | Reflux (~78°C) |

| Reaction Time | Not specified |

| Yield | 83% |

Alternative Synthetic Routes

While the sodium-mediated reduction is the primary method, other potential pathways can be inferred from related naphthol syntheses:

Friedel-Crafts Acylation Followed by Reduction

A hypothetical route involves:

-

Friedel-Crafts Acylation : Introducing an acetyl group at the 8-position of 1-naphthol.

-

Reduction : Converting the acetyl group to hydroxyethyl using catalysts like NaBH₄ or LiAlH₄.

However, regioselective acylation at the 8-position is challenging due to the directing effects of the hydroxyl group. Existing methods for 1-naphthol functionalization typically favor the 4-position.

Microbial Hydroxylation

A study on Sphingobium sp. strain B2 demonstrated the coinduction of 1-naphthol catabolism using glucose. While this pathway degrades 1-naphthol, engineered microbial systems could theoretically introduce hydroxyethyl groups via enzymatic hydroxylation. No direct evidence for this compound exists in the literature, but this remains a speculative avenue.

Challenges and Optimization

Regioselectivity

Achieving substitution at the 8-position is nontrivial. For example:

Q & A

Q. What are the recommended analytical methods for quantifying 8-(1-Hydroxyethyl)-1-naphthol in complex mixtures?

Fluorescence spectroscopy combined with chemometric algorithms, such as improved FastICA-SVR (Fast Independent Component Analysis–Support Vector Regression), enables accurate detection in mixtures. This method achieves high recovery rates (96.6–105.5%) and low prediction errors (RMSEP ≤ 0.119 μg·L⁻¹) by resolving overlapping spectral signals . For environmental samples, coupling with HPLC or LC-MS is advised to validate specificity.

Q. How can researchers synthesize this compound derivatives?

A common approach involves Friedel-Crafts alkylation of 1-naphthol with ethylene oxide derivatives under acidic catalysis. Positional selectivity (e.g., 8- vs. 5-substitution) is influenced by steric and electronic effects, as demonstrated in photodehydration studies of analogous compounds like 5-(1-Hydroxyethyl)-1-naphthol . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate isomers.

Q. What characterization techniques are critical for confirming the structure of this compound?

Use NMR (¹H and ¹³C) to resolve substituent positions, particularly distinguishing between 8- and 5-substituted isomers. X-ray crystallography is definitive for confirming spatial arrangements, as shown in studies of naphthol derivatives . FT-IR can identify hydroxyl and ethyl group vibrations (e.g., O–H stretch at ~3200 cm⁻¹, C–O–C at ~1100 cm⁻¹).

Advanced Research Questions

Q. How does the substituent position (e.g., 8- vs. 5-) influence the photochemical reactivity of 1-naphthol derivatives?

Substituent position dictates excited-state intramolecular proton transfer (ESIPT) efficiency. For example, 5-(1-Hydroxyethyl)-1-naphthol undergoes rapid photodehydration to quinone methide due to favorable ESIPT at the 5- and 8-positions, while 4-substituted analogs are unreactive . Computational modeling (TD-DFT) can predict ESIPT pathways by analyzing H-bonding networks and electron density distributions.

Q. What kinetic models describe the photocatalytic degradation of this compound in aqueous systems?

Second-order kinetics (1/C vs. time) are typically observed, with rate constants dependent on catalyst loading (e.g., N,S-TiO₂/silica) and initial pollutant concentration. Linear regression (R² > 0.9) validates the model, and competitive adsorption effects must be quantified using Langmuir-Hinshelwood adjustments . For mechanistic insights, EPR spectroscopy can detect reactive oxygen species (•OH, O₂•⁻) involved in degradation.

Q. How can researchers resolve contradictions in toxicokinetic data for 1-naphthol derivatives?

Inconsistent uptake patterns (e.g., sporadic transport in Littorina littorea) may arise from species-specific metabolism or experimental artifacts (e.g., incomplete correction for passive diffusion). Standardize assays with dual radiolabeled tracers (³H/¹⁴C) to differentiate active transport from diffusion . Bioaccumulation potential (BCF ≈ 31) should be validated using in silico QSAR models and in vivo assays with multiple trophic levels .

Q. What computational strategies predict the atropisomerism and racemization barriers of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model rotational barriers around the C–O bond. Compare activation energies (ΔG‡) for racemization under thermal conditions, referencing experimental data for 1-naphthol atropisomers . Solvent effects (polar vs. nonpolar) should be included via implicit solvation models (e.g., PCM).

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.